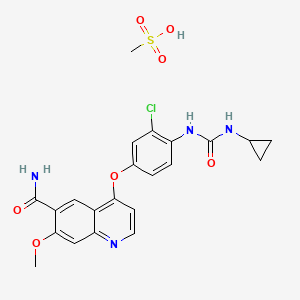![molecular formula C33H35NO6S B1683861 N-[4-(2-tert-Butylphenylsulfonyl)phenyl]-2,3,4-trihydroxy-5-(2-isopropylbenzyl)benzamide CAS No. 877877-35-5](/img/structure/B1683861.png)
N-[4-(2-tert-Butylphenylsulfonyl)phenyl]-2,3,4-trihydroxy-5-(2-isopropylbenzyl)benzamide
Overview
Description
“N-[4-(2-tert-Butylphenylsulfonyl)phenyl]-2,3,4-trihydroxy-5-(2-isopropylbenzyl)benzamide”, also known as TW-37, is a member of benzamides . It is a small-molecule inhibitor of Bcl-2, which is being investigated for its anti-cancer properties . The molecular formula of this compound is C33H35NO6S and it has a molecular weight of 573.7 g/mol .
Molecular Structure Analysis
The IUPAC name of this compound is "N-[4-(2-tert-butylphenyl)sulfonylphenyl]-2,3,4-trihydroxy-5-[(2-propan-2-ylphenyl)methyl]benzamide" . The InChI and SMILES strings provide a textual representation of the molecule’s structure .
Scientific Research Applications
Inhibitor of Bcl-2 in Diffuse Large Cell Lymphoma
TW-37 is a new nonpeptidic small-molecule inhibitor of Bcl-2, which has been studied in the context of diffuse large cell lymphoma (DLCL), the most common subtype of non-Hodgkin’s lymphoma . It has been found to have a significant antiproliferative effect on a de novo chemoresistant WSU-DLCL2 lymphoma cell line and primary cells obtained from a lymphoma patient .
Disruption of Heterodimer Formation
TW-37 has been shown to disrupt heterodimer formation between Bax or truncated-Bid and antiapoptotic proteins in the order Mcl-1 > Bcl-2 >> Bcl-XL . This disruption leads to apoptotic cell death .
Enhancement of Chemotherapy
Pre-exposure of lymphoma cells to TW-37 significantly enhanced the killing effect of the cyclophosphamide-doxorubicin-vincristine-prednisone (CHOP) regimen . This suggests that TW-37 could be used in combination with standard chemotherapy to improve treatment outcomes .
Activity Across a Spectrum of B-cell Tumors
TW-37 has been found to be active across a spectrum of B-cell tumors, irrespective of their proliferative and differentiation status . This supports the concept of targeting the Bcl-2 system as a therapeutic strategy regardless of the stage of B-cell differentiation .
Induction of Apoptosis
TW-37 has been shown to induce apoptosis in both fresh samples and established cell lines . This effect was specific and independent of the proliferative status or pathological classification of the B-cell tumor .
Inhibition of Survival and Proliferation in Colorectal Cancer
TW-37 has also been studied in the context of colorectal cancer. Treatment with TW-37 at only nanomolar concentration inhibited survival and proliferation of both HCT-116 cells and primary human colon cancer cells .
Mechanism of Action
Target of Action
TW-37 primarily targets the Bcl-2 family of proteins, which includes Bcl-2, Bcl-xL, and Mcl-1 . These proteins play a crucial role in regulating apoptosis, a process of programmed cell death. Overexpression of these proteins can lead to resistance to apoptosis, contributing to the survival and proliferation of cancer cells .
Mode of Action
TW-37 binds to the Bcl-2 homology domain 3 (BH3) groove of Bcl-2 . This binding prevents the heterodimerization of proapoptotic proteins (such as Bid, Bim, and Bad) with Bcl-2, thereby allowing these proapoptotic proteins to induce apoptosis . TW-37 has been shown to bind to Bcl-2, Bcl-xL, and Mcl-1 with Ki values of 290, 1,110, and 260 nmol/L, respectively .
Biochemical Pathways
TW-37 affects several biochemical pathways. It has been found to induce cell growth inhibition and S-phase cell cycle arrest, with regulation of several important cell cycle–related genes like p27, p57, E2F-1, cdc25A, CDK4, cyclin A, cyclin D1, and cyclin E . Additionally, TW-37 has been shown to inhibit the activation of Notch-1 and Jagged-1, both in vitro and in vivo .
Pharmacokinetics
It has been reported that tw-37 has an ic50 of 11 μmol/L for primary human endothelial cells and averaged 03 μmol/L for head and neck cancer cells . The combination of TW-37 and cisplatin showed enhanced cytotoxic effects for endothelial cells and head and neck squamous cell carcinoma (HNSCC) in vitro, compared with single drug treatment .
Result of Action
The result of TW-37’s action is the inhibition of cell growth and the induction of apoptosis in cancer cells . This is achieved through the disruption of heterodimer formation between Bax or truncated-Bid and antiapoptotic proteins in the order Mcl-1 > Bcl-2 >> Bcl-xL . In addition, TW-37 has been shown to inhibit tumor angiogenesis and induce tumor apoptosis in vivo .
Action Environment
The action of TW-37 can be influenced by environmental factors. For instance, the maximum tolerated dose of TW-37 in severe combined immunodeficient (SCID) mice was 40 mg/kg for three intravenous injections when given alone and 20 mg/kg, ×3 when given in combination with cyclophosphamide-doxorubicin-vincristine-prednisone (CHOP) regimen . The addition of TW-37 to CHOP resulted in more complete tumor inhibition compared with either CHOP or TW-37 alone .
Safety and Hazards
properties
IUPAC Name |
N-[4-(2-tert-butylphenyl)sulfonylphenyl]-2,3,4-trihydroxy-5-[(2-propan-2-ylphenyl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35NO6S/c1-20(2)25-11-7-6-10-21(25)18-22-19-26(30(36)31(37)29(22)35)32(38)34-23-14-16-24(17-15-23)41(39,40)28-13-9-8-12-27(28)33(3,4)5/h6-17,19-20,35-37H,18H2,1-5H3,(H,34,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAPVTKIEGUPRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1CC2=CC(=C(C(=C2O)O)O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466395 | |
| Record name | TW-37 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
573.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-tert-Butylphenylsulfonyl)phenyl]-2,3,4-trihydroxy-5-(2-isopropylbenzyl)benzamide | |
CAS RN |
877877-35-5 | |
| Record name | TW-37 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877877355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TW-37 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17059 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TW-37 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TW-37 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ8NY4LUO5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(tert-Butyl)-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1683778.png)
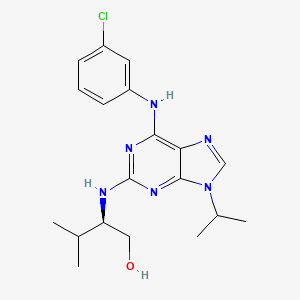
![4-[4-(4-Fluorophenyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-3-butyn-1-ol](/img/structure/B1683780.png)
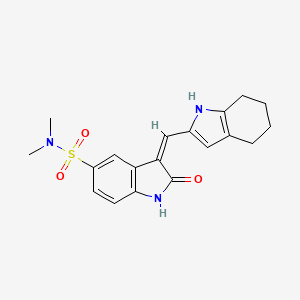
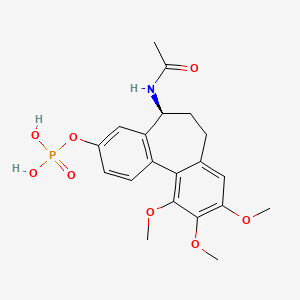
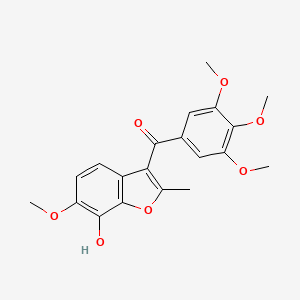


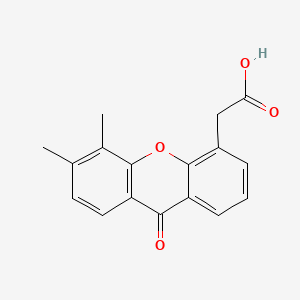
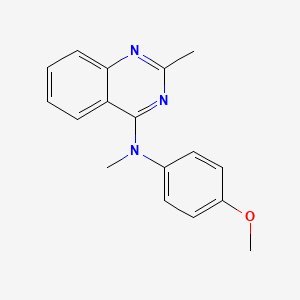
![N-[3-[[5-Iodo-4-[[3-[(2-thienylcarbonyl)amino]propyl]amino]-2-pyrimidinyl]amino]phenyl]-1-pyrrolidinecarboxamide](/img/structure/B1683796.png)


